
Quinoline-6-carbonyl chloride hydrochloride
Descripción general
Descripción
Quinoline-6-carbonyl chloride hydrochloride is a compound used in the field of organic chemistry. It has a molecular weight of 228.08 and its IUPAC name is 6-quinolinecarbonyl chloride hydrochloride .
Synthesis Analysis
Quinoline and its derivatives can be synthesized from α,β-unsaturated aldehydes . The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized for the first time . The review highlights the advances in this area over the past 15 years .
Molecular Structure Analysis
The InChI code for Quinoline-6-carbonyl chloride hydrochloride is 1S/C10H6ClNO.ClH/c11-10(13)8-3-4-9-7(6-8)2-1-5-12-9;/h1-6H;1H . This indicates the molecular structure of the compound.
Chemical Reactions Analysis
Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized .
Physical And Chemical Properties Analysis
Quinoline-6-carbonyl chloride hydrochloride is a powder . It has a molecular weight of 228.08 . The compound is stored at a temperature of 4 degrees Celsius .
Aplicaciones Científicas De Investigación
Pharmaceutical Intermediates Synthesis
Quinoline-6-carbonyl chloride hydrochloride’s structure, featuring a quinoline backbone and a reactive carbonyl chloride group, makes it an ideal candidate for synthesizing a wide range of pharmaceutical intermediates. These intermediates can be further utilized to create target compounds, potentially leading to the discovery of new therapeutic agents .
Advanced Material Engineering
The unique structure of Quinoline-6-carbonyl chloride hydrochloride can be leveraged to engineer advanced materials with tailored properties. This includes materials with improved thermal stability, enhanced optical characteristics, or superior mechanical performance .
Medicinal Chemistry Applications
Quinoline derivatives are known to interact with various biological targets such as proteins, receptors, and enzymes. This interaction is crucial for the development of novel medication candidates that could address current world health problems .
Agrochemical Applications
The heterocyclic quinoline core is a common structural motif in many synthetic and natural compounds used in agrochemical applications. Substituted quinolines exhibit a wide range of bioactivities, including antimalarial properties .
Industrial Chemistry Applications
Quinoline and its derivatives have significant applications in industrial chemistry due to their versatile nature. They are essential scaffolds for drug discovery leads and play a crucial role in synthetic organic chemistry .
Antibiotic Synthesis
Quinoline-6-carbonyl chloride hydrochloride can be used in the synthesis of quinolone-based antibiotics such as ciprofloxacin and norfloxacin, which are vital in treating bacterial infections .
Catalysis in Organic Synthesis
The compound can also facilitate catalysis in organic synthesis processes. For example, it can be involved in phosphine-catalyzed annulation reactions to produce dihydroquinolines, which are precursors to quinolines .
Safety and Hazards
The safety information for Quinoline-6-carbonyl chloride hydrochloride includes several hazard statements: H302, H314, H335 . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 .
Direcciones Futuras
Quinoline and its derivatives have various applications in medicinal and industrial chemistry . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .
Propiedades
IUPAC Name |
quinoline-6-carbonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO.ClH/c11-10(13)8-3-4-9-7(6-8)2-1-5-12-9;/h1-6H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRUURIWNYPMGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)Cl)N=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622747 | |
| Record name | Quinoline-6-carbonyl chloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline-6-carbonyl chloride hydrochloride | |
CAS RN |
158000-98-7 | |
| Record name | Quinoline-6-carbonyl chloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

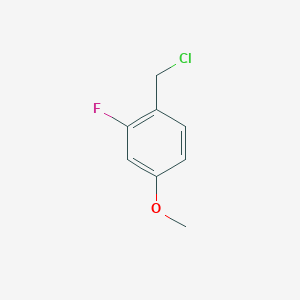

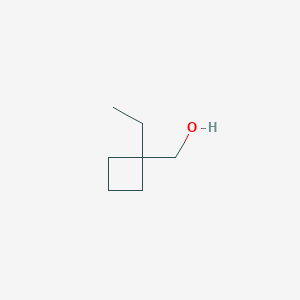
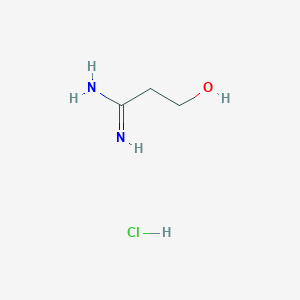
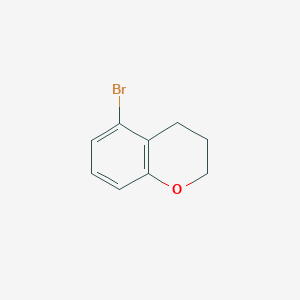
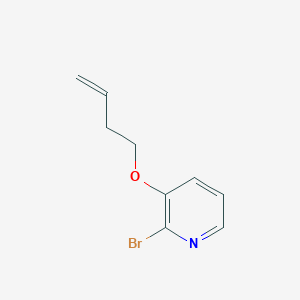
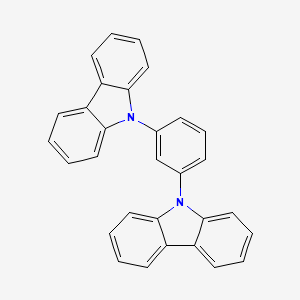
![Imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B1343825.png)
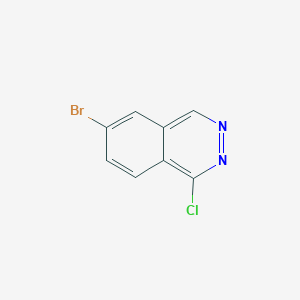
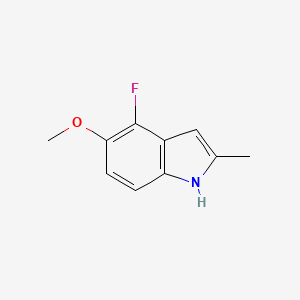
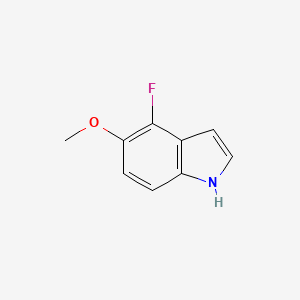
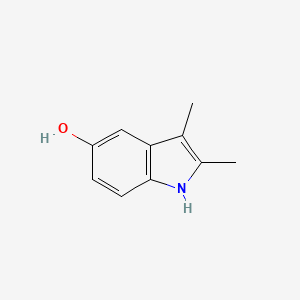
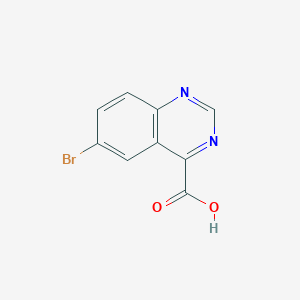
![6-Bromo-8-chloroimidazo[1,2-A]pyridine](/img/structure/B1343835.png)